5-bromo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a thiophene ring, a piperidine ring, and a furan ring
Mechanism of Action
Biochemical Pathways
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)furan-2-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an organohalide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the piperidine ring.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used to study the interactions between small molecules and biological targets, aiding in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms are widely used in medicinal chemistry.
Uniqueness
The uniqueness of 5-bromo-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)furan-2-carboxamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4S2/c17-14-7-6-13(23-14)16(20)18-9-8-12-4-1-2-10-19(12)25(21,22)15-5-3-11-24-15/h3,5-7,11-12H,1-2,4,8-10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIDWVKYFZUVGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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